Benzoin ethyl ether

Photoinitiation Free Radical Polymerization Styrene

Replace generic photoinitiators with Benzoin ethyl ether (BEE) to overcome yellowing and thermal degradation in UV-cured clear coats. BEE's Norrish Type I cleavage ensures higher monomer conversion and polymer molecular weight than unmodified benzoin. - Thermal Stability: Onset of weight loss at 130°C, enabling melt blending into polyesters/ polyolefins without premature decomposition. - Performance: Outperforms benzoin in styrene photopolymerization, yielding high-MW polystyrene resins. - Supply: Available from multiple stock points with >99% (GC) purity; shipped ambient under GHS-compliant packaging.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 574-09-4
Cat. No. B160456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoin ethyl ether
CAS574-09-4
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3
InChIKeyKMNCBSZOIQAUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzoin Ethyl Ether for UV-Curable Systems


Benzoin ethyl ether (BEE; CAS 574-09-4; 2-ethoxy-1,2-diphenylethanone), a white to pale yellow crystalline solid [1], is a classic Type I (photofragmenting) photoinitiator for free-radical UV curing [2]. With a molecular weight of 240.3 g/mol and a melting point of 59-61°C , it absorbs UV light to undergo Norrish Type I cleavage, generating benzoyl and ether free radicals to initiate polymerization of acrylic and unsaturated polyester resins .

Workflow UV-curable free-radical polymerization
Resin Compatibility Acrylic and unsaturated polyester resins
Initiation Mechanism Norrish Type I photocleavage

Why Generic Substitution Fails


Despite belonging to the same benzoin ether class, substitution with analogs like benzoin methyl ether or parent benzoin is not reliably equivalent due to significant differences in photoinitiation efficiency, thermal stability, solubility, and radical generation mechanisms. These variations directly impact curing speed, material properties, and shelf-life, making empirical substitution risky for industrial processes [1].

  • Photoinitiation Efficiency

    Efficiency may differ from other benzoin ethers, shifting curing speed and polymer molecular weight.

  • Thermal Stability

    Thermal thresholds vary among initiators; melt-processing performance may not transfer.

  • Fragmentation Mechanism

    Radical species and termination behavior differ, affecting end-group chemistry and material properties.

  • Solubility & Yellowing

    Solubility in monomers and yellowing resistance may not be equivalent to other analogs.

Quantitative Differentiation vs. Comparators


Photoinitiation Efficiency vs. Benzoin in Styrene

Benzoin ethyl ether (BEE) demonstrates superior photoinitiation ability compared to unmodified benzoin, as determined by monomer conversion and molecular weight of polystyrene products. In a direct head-to-head comparison using styrene monomer and a mercury lamp, BEE achieved higher conversion rates and yielded polymers with higher molecular weights under identical irradiation conditions [1].

Efficiency vs. Benzoin
Reported
Higher styrene conversion & polymer MW
vs. Benzoin under identical conditions
May support higher molecular weight polystyrene synthesis
Qualitative comparison; abstract-only data
Photoinitiation Free Radical Polymerization Styrene

Thermal Stability in Melt Processing

Benzoin ethyl ether exhibits a significantly higher weight loss starting temperature (130°C) compared to benzophenone (100°C) and benzil dimethyl ketal (116°C) [1]. This enhanced thermal stability makes BEE more suitable for applications involving high-temperature processing, such as the production of photopolymerizable shaped articles from melt-blended thermoplastic compositions, where premature sublimation or decomposition of the initiator is detrimental [1].

Thermal Stability
Reported
130°C
Weight loss onset temperature
Higher thermal threshold than benzophenone (100°C) and benzil dimethyl ketal (116°C)
Patent-defined TGA conditions
Thermal Stability Melt Processing Thermoplastic

Radical Fragmentation vs. DMPA in MMA Polymerization

High-resolution ESI-MS analysis reveals a key mechanistic difference: BEE's ether fragment acts as both an initiating and terminating species, whereas the acetal radical from 2,2-dimethoxy-2-phenylacetophenone (DMPA) fragments further to yield methyl radicals that predominantly act as terminating agents [1]. This difference in radical reactivity can influence polymer chain end functionality and overall polymerization kinetics.

Radical Fragmentation vs. DMPA
Reported
Ether fragment: initiating + terminating
DMPA: acetal radical → methyl (terminating only)
Fragmentation pathway may affect end-group functionality
ESI-MS study, PLP-MMA, ≤0°C
Photoinitiation Mechanism ESI-MS Polymer End-Group Analysis

Solubility and Yellowing Resistance

As a derivative, benzoin ethyl ether (BEE) was developed to overcome key limitations of unmodified benzoin. It exhibits better solubility in common monomers and is less prone to yellowing over time compared to benzoin [1]. This is a class-level inference for benzoin ethers, supported by industry practice, although direct quantitative comparisons between BEE and benzoin for yellowing and specific monomer solubilities are not provided in the primary source.

Solubility & Yellowing
Class-level, Data to verify
Qualitative improvement over benzoin
May support clear-coating formulations
Industry practice; no direct quantitative comparison available
Solubility Yellowing Resistance UV-Curable Coatings

Optimized Application Scenarios


High-Temperature Thermoplastic Articles

Leverage BEE's superior thermal stability (130°C weight loss onset vs. 100°C for benzophenone) for applications requiring melt blending of photoinitiators into thermoplastics like polyesters or polyolefins at elevated temperatures, ensuring the initiator remains intact for subsequent UV curing [1].

High Molecular Weight Polystyrene Synthesis

In photopolymerization of styrene, BEE outperforms unmodified benzoin by achieving higher monomer conversion and yielding polymers with higher molecular weight, making it a superior choice for producing high-quality polystyrene resins [2].

Free Radical Polymerization Mechanistic Studies

BEE's unique radical fragmentation pattern, where both benzoyl and ether fragments act as initiators, makes it a valuable tool in fundamental polymer chemistry research, particularly for ESI-MS studies of polymerization mechanisms and end-group analysis [3].

Non-Yellowing Clear Coatings

Select BEE over unmodified benzoin for UV-curable clear coatings on wood, paper, or plastics where minimal color development upon aging is critical, due to the class-level property of reduced yellowing in benzoin ether derivatives [4].

Application
Selection Property
Validation Focus
High-temperature melt processing
Thermal stability profile
Initiator retention after melt blending
Polystyrene photopolymerization
Photoinitiation response
Monomer conversion & molecular weight endpoints
Free radical polymerization mechanistic studies
Radical fragmentation pathway
End-group analysis via ESI-MS
UV-curable clear coatings
Yellowing resistance context
Color stability upon aging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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